(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

Synthetic chemistry Medicinal chemistry Building block selection

Select (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (CAS 1516698-10-4) for your synthesis program. The 7-CF₃ group delivers CNS-optimal LogP (1.8454) and metabolic stability, while the 2-methanol handle enables esterification, etherification (Mitsunobu/Williamson), or oxidation—providing multi-directional derivatization superior to fixed-functionality 2-carbaldehyde or 2-carbonitrile analogs. Validated in PARP1 inhibitor development: a related derivative retaining the identical 7-CF₃-imidazo[1,2-a]pyridine core achieves Ki 6.80 nM and cellular EC₅₀ 20 nM. Do not substitute—only the methanol analog provides the correct handle for convergent synthesis of PARP1-targeting chemotypes and kinase inhibitor libraries.

Molecular Formula C9H7F3N2O
Molecular Weight 216.16 g/mol
CAS No. 1516698-10-4
Cat. No. B1457599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
CAS1516698-10-4
Molecular FormulaC9H7F3N2O
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C=C1C(F)(F)F)CO
InChIInChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-4,15H,5H2
InChIKeyBVDGCIHLCHXTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1516698-10-4: 7-Trifluoromethyl Imidazopyridine Methanol Derivative for Medicinal Chemistry Research


(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (CAS 1516698-10-4) is a heterocyclic building block featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at the 7-position and a methanol moiety at the 2-position . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs currently on the market . The 7-CF₃ substitution enhances lipophilicity (calculated LogP = 1.8454) and metabolic stability , while the 2-methanol group provides a synthetic handle for further derivatization .

Why 1516698-10-4 Cannot Be Replaced by Generic Imidazopyridine Analogs in Synthesis


Generic substitution with alternative imidazopyridine derivatives fails because the 7-trifluoromethyl group and 2-methanol moiety confer distinct physicochemical and reactivity profiles that are not interchangeable. The 7-CF₃ substitution provides a calculated LogP of 1.8454, which is substantially higher than the unsubstituted imidazo[1,2-a]pyridine core , and the trifluoromethyl group in this position has been demonstrated in related compounds to enable nanomolar target engagement—as evidenced by a 6.80 nM Ki against PARP1 for a derivative retaining this exact 7-CF₃-imidazopyridine substructure [1]. The 2-methanol group (calculated TPSA = 37.53, H-bond donors = 1) offers a reactive hydroxyl handle for esterification, etherification, or oxidation chemistry that differs fundamentally from the 2-carbaldehyde (CAS 881841-22-1) or 2-methanamine analogs . These structural features collectively dictate that in-class compounds cannot be substituted without altering synthetic outcomes or biological activity profiles .

Quantitative Differentiation Evidence for 1516698-10-4 vs. Closest Analogs


2-Methanol vs. 2-Carbaldehyde: Reactive Handle Differentiation for Downstream Derivatization

The 2-methanol group in 1516698-10-4 provides a hydroxyl handle suitable for esterification and etherification reactions, whereas the corresponding 2-carbaldehyde analog (CAS 881841-22-1) is limited to carbonyl chemistry (reductive amination, Wittig, Grignard additions) . The target compound offers 1 hydrogen bond donor (calculated) versus 0 for the aldehyde, enabling distinct intermolecular interaction profiles . Molecular weight differs by 2.02 g/mol (216.16 vs. 214.14), but the functional group divergence dictates non-overlapping synthetic utility .

Synthetic chemistry Medicinal chemistry Building block selection

2-Methanol vs. 2-Methanamine: Basicity and Reactivity Profile Comparison

The 2-methanol analog (target compound) differs fundamentally from the 2-methanamine derivative in basicity and nucleophilicity. The methanamine analog contains a primary amine (pKa ~9-10 conjugated acid) capable of forming ammonium salts, whereas the methanol analog is neutral under physiological pH . Molecular weight differs by +0.99 g/mol for the amine analog (215.17 vs. 216.16) due to nitrogen substitution (C9H8F3N3 vs. C9H7F3N2O) . The amine provides 2 H-bond donors versus 1 for methanol, altering target engagement potential .

Medicinal chemistry SAR studies Building block procurement

7-CF₃ Substitution: Lipophilicity Enhancement for Blood-Brain Barrier Penetration

The 7-trifluoromethyl group in 1516698-10-4 confers a calculated LogP of 1.8454, representing a significant lipophilicity increase over unsubstituted imidazo[1,2-a]pyridine analogs . This LogP value falls within the optimal range (1-3) for blood-brain barrier penetration [1]. The 7-CF₃ substitution in related imidazo[1,2-a]pyridine derivatives has enabled nanomolar target engagement in CNS-relevant targets, as demonstrated by a PARP1 inhibitor (BDBM50300006) retaining this exact 7-CF₃-imidazopyridine substructure that achieved Ki = 6.80 nM and cellular EC₅₀ = 20 nM [2].

CNS drug discovery ADME optimization Physicochemical property tuning

Commercial Availability and Purity Benchmarking Across Suppliers

1516698-10-4 is commercially available from multiple suppliers with consistent purity specifications of 95-97% . AKSci offers 1g at $1,303 USD with 1-week lead time; ChemShuttle lists at $1,400 USD per gram ; Chemenu specifies 97% purity . The 7-CF₃-2-carbaldehyde analog (CAS 881841-22-1) is available at 98%+ purity , while the 2-methanamine analog (CAS not specified) is offered for research use only .

Procurement Supply chain Quality control

Primary Research Applications for 1516698-10-4 Based on Quantitative Differentiation Evidence


Synthesis of PARP1 Inhibitor Analogs via 2-Methanol Derivatization

The 2-methanol group of 1516698-10-4 enables esterification to generate prodrugs or etherification to install aromatic/heteroaromatic groups via Mitsunobu or Williamson ether synthesis. This is directly relevant to PARP1 inhibitor development, as demonstrated by the related compound BDBM50300006—which retains the identical 7-CF₃-imidazo[1,2-a]pyridine core found in 1516698-10-4—achieving Ki = 6.80 nM against PARP1 and cellular EC₅₀ = 20 nM [1]. The methanol analog serves as the key intermediate for installing the phenyl-benzimidazole-carboxamide moiety via the 2-position hydroxyl handle. Procuring 1516698-10-4 specifically (rather than the 2-carbaldehyde or 2-methanamine analogs) provides the correct functional group for convergent synthesis of PARP1-targeting chemotypes .

CNS-Penetrant Lead Optimization Leveraging 7-CF₃ Lipophilicity

With a calculated LogP of 1.8454 [1], 1516698-10-4 serves as a starting scaffold for CNS drug discovery programs requiring blood-brain barrier penetration. The 7-CF₃ group places the LogP within the optimal CNS range (1-3) , while the 2-methanol provides a derivatization handle that can be elaborated to fine-tune physicochemical properties without sacrificing the core's lipophilicity advantage. The imidazo[1,2-a]pyridine scaffold has demonstrated activity as positive allosteric modulators of mGluR2 receptors, a CNS target implicated in schizophrenia and anxiety disorders [2]. Researchers pursuing CNS indications should prioritize 1516698-10-4 over non-fluorinated analogs due to the established LogP advantage and retention of the privileged imidazopyridine pharmacophore.

Medicinal Chemistry Building Block for Kinase Inhibitor Libraries

The imidazo[1,2-a]pyridine core is a recognized kinase inhibitor scaffold, and 1516698-10-4 provides the 7-CF₃-substituted variant with a versatile 2-methanol handle for library synthesis [1]. The compound is specifically noted as useful for developing kinase inhibitors and other therapeutic agents due to its well-defined structure and synthetic accessibility . With four imidazopyridine-containing drugs currently marketed [2], the scaffold has validated translational potential. The 2-methanol group in 1516698-10-4 enables diversification via: (a) oxidation to the aldehyde for reductive amination; (b) activation as a leaving group (e.g., mesylate) for nucleophilic displacement; or (c) direct coupling via Mitsunobu chemistry [3]. This multi-directional derivatization potential makes 1516698-10-4 superior to analogs with fixed functional groups (e.g., 2-carbaldehyde or 2-carbonitrile) for library construction.

Antitubercular Agent Development Using Imidazopyridine Scaffolds

Imidazo[1,2-a]pyridine derivatives bearing trifluoromethyl substitution have been patented for the treatment of tuberculosis [1]. 1516698-10-4 provides the 7-CF₃-imidazopyridine core with a 2-methanol handle that can be elaborated to access the patented chemical space described in RU2608611C2, which claims condensed imidazole derivatives useful in treating or preventing tuberculosis . The methanol group offers a synthetic entry point for installing amide, ester, or ether linkages to the R₁ and R₂ substituents defined in the patent claims. Researchers pursuing antimycobacterial programs should select 1516698-10-4 over alternative substitution patterns because the 7-CF₃-2-methanol combination aligns with the substitution pattern explicitly disclosed in the patent literature for antitubercular activity.

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